B1580457 Fmoc-D-Thz-OH

Fmoc-D-Thz-OH

Cat. No.: B1580457
M. Wt: 355.4
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Thz-OH: Fmoc-D-thioproline ) is a derivative of thioproline, a sulfur-containing amino acid. It is commonly used in peptide synthesis due to its unique properties. The compound has a molecular formula of C19H17NO4S and a molecular weight of 355.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-D-Thz-OH is synthesized through a series of chemical reactions involving the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include batch processing and continuous flow synthesis .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Thz-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: It helps in the synthesis of complex peptides and proteins .

Biology: In biological research, Fmoc-D-Thz-OH is used to study protein-protein interactions and enzyme mechanisms. It serves as a tool for investigating the role of sulfur-containing amino acids in biological systems .

Medicine: It is also used in the synthesis of peptide-based therapeutics .

Industry: this compound is employed in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of Fmoc-D-Thz-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the thiazolidine ring can participate in various biochemical interactions, including enzyme inhibition and protein binding .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Fmoc-D-Thz-OH is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its utility in various research fields make it a valuable compound .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWNZLPLVVGCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423719-54-4
Record name (4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylic acid 97%
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